molecular formula C6H9NO4 B12888387 (4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 204386-94-7

(4S,5R)-3,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B12888387
CAS No.: 204386-94-7
M. Wt: 159.14 g/mol
InChI Key: FATBVUXOBIIMRE-DMTCNVIQSA-N
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Description

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a unique oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid typically involves the enantioselective ring-opening of cyclic anhydrides or lactones. One common method includes the reaction of a suitable chiral auxiliary with a cyclic anhydride under basic conditions, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-3,5-Dimethyl-2-oxooxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the oxazolidine ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis, distinguishing it from other similar compounds.

Properties

CAS No.

204386-94-7

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(4S,5R)-3,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-3-4(5(8)9)7(2)6(10)11-3/h3-4H,1-2H3,(H,8,9)/t3-,4+/m1/s1

InChI Key

FATBVUXOBIIMRE-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(C(=O)O1)C)C(=O)O

Canonical SMILES

CC1C(N(C(=O)O1)C)C(=O)O

Origin of Product

United States

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